Ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused, rigid, and planar N-heterocyclic system, which contains both pyrazole and pyrimidine rings.
Preparation Methods
The synthesis of ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halides and nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, resulting in different functional groups.
Coupling Reactions: Such as Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, which introduce various substituents at specific positions.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing antitumor agents and enzyme inhibitors.
Material Science: Due to its significant photophysical properties, it is used in the development of new materials.
Biological Studies: It is employed in studying biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antitumor activity and enzyme inhibition .
Comparison with Similar Compounds
Ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific structural features and reactivity. Similar compounds include:
Properties
Molecular Formula |
C9H9BrN4O2 |
---|---|
Molecular Weight |
285.10 g/mol |
IUPAC Name |
ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C9H9BrN4O2/c1-2-16-9(15)6-7(11)13-14-4-3-5(10)12-8(6)14/h3-4H,2H2,1H3,(H2,11,13) |
InChI Key |
LHRYDWMZHGJOAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=CN2N=C1N)Br |
Origin of Product |
United States |
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